

An In-Depth Technical Guide to 4-Amino-2,6-dichlorophenol

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Compound of Interest

Compound Name: 4-Amino-2,6-dichlorophenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2,6-dichlorophenol**, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries. This document details the compound's discovery and historical context, its physicochemical properties, and established synthesis protocols. Furthermore, it explores its role as a key building block in the synthesis of various organic molecules and discusses its known biological effects, including a proposed pathway for its nephrotoxicity. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Diagrams illustrating synthetic workflows and biological pathways are included to facilitate a deeper understanding of the compound's chemistry and toxicology.

Discovery and History

The precise date of the first synthesis and the individual discoverer of **4-Amino-2,6-dichlorophenol** are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader advancements in organic chemistry during the 19th and early 20th centuries, a period marked by the burgeoning synthetic dye industry and the systematic exploration of aromatic compounds.

The history of aniline, the parent amine of this compound, dates back to 1826 when it was first isolated by Otto Unverdorben through the destructive distillation of indigo.[\[1\]](#)[\[2\]](#) The subsequent development of aniline chemistry, particularly the discovery of diazotization by Peter Griess in 1858, opened up pathways for the synthesis of a vast array of derivatives.[\[3\]](#) Concurrently, the study of phenols and their halogenation became a significant area of research. The first synthesis of a chlorinated phenol can be traced back to the mid-19th century.

Given that the synthesis of **4-Amino-2,6-dichlorophenol** involves standard aromatic substitution reactions such as nitration, chlorination, and reduction, it is plausible that it was first prepared in the late 19th or early 20th century as part of the systematic investigation into the derivatives of aniline and phenol for the production of dyes and other commercially valuable chemicals. The development of industrial processes for producing chlorinated phenols and aminophenols provided the foundational chemistry for the synthesis of molecules like **4-Amino-2,6-dichlorophenol**.

Physicochemical Properties

4-Amino-2,6-dichlorophenol is a crystalline solid that is sparingly soluble in water.[\[4\]](#) Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	5930-28-9	[4] [5]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[4] [5]
Molecular Weight	178.02 g/mol	
Appearance	White to off-white, beige, or slightly brown to pale reddish crystalline powder	[4]
Melting Point	167-170 °C	[6]
Water Solubility	Sparingly soluble	[4]
pKa	7.29 ± 0.23 (Predicted)	

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	4-amino-2,6-dichlorophenol	[5]
InChI	1S/C6H5Cl2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2	
InChIKey	KGEXISHTCZHGFTHUHFFFAOYSA-N	
Canonical SMILES	C1=C(C=C(C(=C1Cl)O)Cl)N	[5]
EINECS	227-671-4	

Synthesis and Experimental Protocols

4-Amino-2,6-dichlorophenol can be synthesized through several routes, with the most common starting materials being 2,6-dichlorophenol or p-nitroaniline.

Synthesis from 2,6-Dichlorophenol

This two-step synthesis involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, followed by the reduction of the nitro group.

Figure 1: Synthesis workflow starting from 2,6-Dichlorophenol.

Experimental Protocol: Synthesis from 2,6-Dichlorophenol

Step 1: Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol[6]

- To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.
- Begin stirring and add 1 mL of a suitable nitrification catalyst.
- Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
- Once fully dissolved, maintain the temperature at approximately 35 °C.
- Slowly add 20.4 g (0.22 mol) of 68% nitric acid.

- After the addition is complete, continue heating at 35 °C for 2 hours.
- Cool the reaction mixture to room temperature.
- Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol to **4-Amino-2,6-dichlorophenol**[6]

- To a 250 mL four-port flask, add 100 mL of ethanol.
- Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of a suitable reduction catalyst (e.g., H-C2).
- Heat the mixture to 75 °C and stir for 1 hour.
- Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.
- After the addition, reflux the mixture for 3 hours.
- Perform a hot filtration to remove the catalyst. The catalyst can be washed with hot ethanol and reused.
- Combine the filtrate and the washings, and remove the ethanol by distillation.
- Cool the remaining solution to room temperature.
- Filter the solution and dry the solid to yield **4-Amino-2,6-dichlorophenol**.

Synthesis from p-Nitroaniline

This multi-step synthesis involves the chlorination of p-nitroaniline, followed by a diazo hydrolysis and subsequent reduction.

Figure 2: Synthesis workflow starting from p-Nitroaniline.

Experimental Protocol: Synthesis from p-Nitroaniline

Step 1: Chlorination of p-Nitroaniline

- Dissolve 27.6 g of p-nitroaniline in 138 g of methanol in a flask with stirring.
- Heat the solution to 55 °C.
- Slowly introduce chlorine gas while maintaining the temperature between 55-60 °C.
- Monitor the reaction by HPLC until the starting material is consumed.
- Cool the mixture to room temperature and filter.
- Wash the solid first with water, then with a 2% soda ash solution until neutral.
- Filter and dry the solid to obtain 2,6-dichloro-4-nitroaniline.

Step 2: Diazo Hydrolysis of 2,6-Dichloro-4-nitroaniline

- In a flask, combine 150 g of 98% sulfuric acid and 158.7 g of nitrososulfuric acid solution (42%).
- Cool the mixture to 5 °C with stirring.
- Slowly add a solution of 103.5 g of 2,6-dichloro-4-nitroaniline in 310.5 g of toluene, maintaining the temperature between 10-15 °C.
- After the addition, continue stirring at 10-15 °C for 1 hour to form the diazonium salt.
- Proceed with hydrolysis of the diazonium salt.

Step 3: Reduction to **4-Amino-2,6-dichlorophenol**

- The organic layer from the previous step containing 2,6-dichloro-4-nitrophenol is subjected to catalytic hydrogenation.
- Charge a reactor with the toluene solution and a suitable catalyst.
- Pressurize the reactor with hydrogen (e.g., to 1.0 mPa) and heat to 90 °C for 6 hours.
- After the reaction is complete, filter off the catalyst.

- Concentrate the toluene solution and cool to room temperature to crystallize the product.
- Filter and dry the crystals to obtain **4-Amino-2,6-dichlorophenol**.[\[7\]](#)

Applications in Research and Drug Development

4-Amino-2,6-dichlorophenol is a valuable intermediate in several industrial applications due to its reactive functional groups.

- Pharmaceutical Synthesis: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[\[8\]](#) Notably, it is an intermediate in the synthesis of Resmetirom, a thyroid hormone receptor-beta agonist for the treatment of non-alcoholic steatohepatitis (NASH).[\[3\]](#)
- Agrochemical Production: The compound is utilized in the manufacturing of herbicides, fungicides, and other crop protection agents.[\[9\]](#)
- Dye and Pigment Industry: It is an essential precursor in the production of azo dyes, which are used to impart vibrant and stable colors to textiles, inks, and plastics.[\[8\]](#)
- Biochemical Research: **4-Amino-2,6-dichlorophenol** is studied for its role in enzyme inhibition and receptor binding assays.[\[2\]](#)

Biological Activity and Toxicology

Nephrotoxicity

4-Amino-2,6-dichlorophenol is recognized as a potent acute nephrotoxicant, inducing necrosis in the renal corticomedullary region.[\[10\]](#)[\[11\]](#) Its toxicity is believed to stem from its metabolic activation to a reactive intermediate.

Proposed Mechanism of Nephrotoxicity

The proposed mechanism involves the co-oxidation of **4-Amino-2,6-dichlorophenol** to a reactive benzoquinone imine metabolite.[\[10\]](#) This electrophilic intermediate can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and death. Additionally, the formation of this intermediate may involve the generation of free radicals, contributing to oxidative stress.[\[10\]](#)[\[12\]](#)

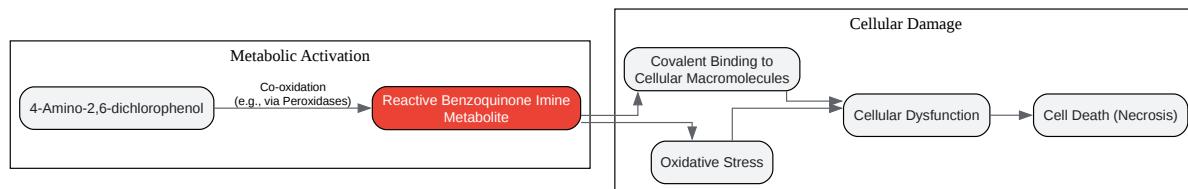
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Figure 3: Proposed signaling pathway for the nephrotoxicity of **4-Amino-2,6-dichlorophenol**.

Studies have shown that antioxidants such as ascorbate and glutathione can partially attenuate the cytotoxicity of **4-Amino-2,6-dichlorophenol**, supporting the role of oxidative stress in its toxicity.[10] The involvement of peroxidases in the bioactivation process has also been suggested.[12]

Table 3: Safety and Hazard Information

Hazard Statement	Description	Reference(s)
H315	Causes skin irritation	[5]
H319	Causes serious eye irritation	[5]
H335	May cause respiratory irritation	[5]

Conclusion

4-Amino-2,6-dichlorophenol is a chemical compound of significant industrial importance, with a rich chemistry that enables its use as a versatile intermediate in the synthesis of a wide range of products. While its specific discovery is not well-documented, its development is rooted in the foundational advancements of aromatic chemistry. A thorough understanding of its synthesis, properties, and biological effects is crucial for its safe and effective application in research and industry. Further research into its toxicological pathways and the development of safer handling and disposal methods will continue to be important areas of investigation.

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